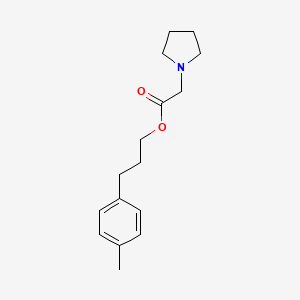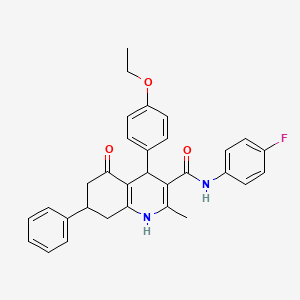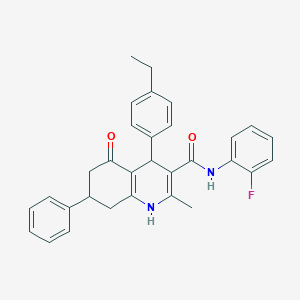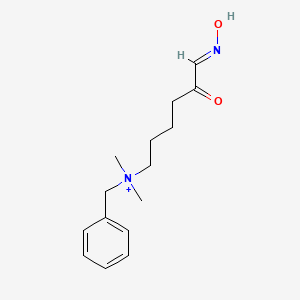![molecular formula C18H18N2O7S B11644023 Dimethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalate](/img/structure/B11644023.png)
Dimethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-DIMETHYL 5-(4-ACETAMIDOBENZENESULFONAMIDO)BENZENE-1,3-DICARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both acetamidobenzenesulfonamido and dicarboxylate functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL 5-(4-ACETAMIDOBENZENESULFONAMIDO)BENZENE-1,3-DICARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Acetamidobenzenesulfonamido Group: This step involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form 4-acetamidobenzenesulfonamide.
Introduction of the Dicarboxylate Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
化学反应分析
Types of Reactions
1,3-DIMETHYL 5-(4-ACETAMIDOBENZENESULFONAMIDO)BENZENE-1,3-DICARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
科学研究应用
1,3-DIMETHYL 5-(4-ACETAMIDOBENZENESULFONAMIDO)BENZENE-1,3-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-DIMETHYL 5-(4-ACETAMIDOBENZENESULFONAMIDO)BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The acetamide group can be hydrolyzed under acidic conditions, which may affect its biological activity . The compound may also interact with enzymes and proteins, leading to inhibition or modulation of their activity.
相似化合物的比较
Similar Compounds
4-Acetamidobenzenesulfonamide: A simpler compound with similar functional groups.
1,3-Dimethylbenzene: Shares the dimethylbenzene core structure.
Benzenesulfonamides: A class of compounds with sulfonamide groups.
Uniqueness
1,3-DIMETHYL 5-(4-ACETAMIDOBENZENESULFONAMIDO)BENZENE-1,3-DICARBOXYLATE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
属性
分子式 |
C18H18N2O7S |
|---|---|
分子量 |
406.4 g/mol |
IUPAC 名称 |
dimethyl 5-[(4-acetamidophenyl)sulfonylamino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H18N2O7S/c1-11(21)19-14-4-6-16(7-5-14)28(24,25)20-15-9-12(17(22)26-2)8-13(10-15)18(23)27-3/h4-10,20H,1-3H3,(H,19,21) |
InChI 键 |
BEDMQARKLDUNBP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({[5-(dimethylsulfamoyl)furan-2-yl]carbonyl}oxy)-N,N-diethyl-N-methylethanaminium](/img/structure/B11643940.png)

![(2E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)prop-2-enenitrile](/img/structure/B11643962.png)
![(5Z)-5-({3-Ethoxy-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11643963.png)


![1-(4-Nitrophenyl)-4-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzoyl)piperazine](/img/structure/B11643971.png)
![N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B11643974.png)
![(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B11643975.png)
![4-[(4-{(E)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzoic acid](/img/structure/B11643977.png)
![4-bromo-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B11643987.png)
![2-[(2-methylphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11643993.png)
![(4Z)-4-{[(2-Hydroxyethyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11643998.png)

